2-Hexyl-4-acetoxytetrahydrofuran
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Overview
Description
2-Hexyl-4-acetoxytetrahydrofuran (HATF) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a cyclic ether that is synthesized through a multi-step process. HATF has been studied for its potential use in a variety of applications, including as a solvent, a reagent in organic synthesis, and as a potential drug candidate.
Scientific Research Applications
Synthesis and Preparation
- 2-Hexyl-4-acetoxytetrahydrofuran, known for its sweet, floral-fruity odor, has been synthesized through various methods. Liu et al. (2012) explored two methods starting from 1-decen-4-ol, achieving an overall yield of 70% and 48%, respectively, though with poor diastereoselectivity (Liu, Gong, Tian, & Sun, 2012).
Odor Properties and Stereoselectivity
- Zhang et al. (2014) prepared and examined the odor properties of four stereoisomers of this compound. Their research highlighted significant differences in scent characteristics between these isomers (Zhang, Gong, Yang, Sun, Liu, & Tian, 2014).
Complexation with Metal Cations
- In a study by Sasaki et al. (1994), hydroxylated bistetrahydrofuran derivatives, which are structural components of this compound, showed the ability to form supramolecular complexes with metal cations, specifically calcium (Sasaki, Naito, Maruta, Kawahara, & Maeda, 1994).
Use in Perfumery
- The compound has also been identified in the fragrance industry. Solov’eva et al. (1971) isolated 2-hexyltetrahydrofuran and its acetate, among other compounds, from products of a reaction involving 1-nonene, noting their unique fragrance profiles (Solov’eva, Tsirkel, Terekhina, Rudol'fi, & Voitkevich, 1971).
Medicinal Chemistry Applications
- In medicinal chemistry, Geen et al. (2001) utilized 2-acetoxytetrahydrofurans for the regioselective alkylation of guanines, a step crucial in the synthesis of antiviral agents (Geen, Kincey, & Spoors, 2001).
- Similarly, Yamashita et al. (1983) explored the reaction mechanism between 5-fluorouracil and 2-acetoxytetrahydrofuran, contributing to the understanding of nucleoside analog synthesis (Yamashita, Yasumoto, & Hashimoto, 1983).
Biomass Conversion
- Liu et al. (2020) reported on the conversion of furfural into 2-methyltetrahydrofuran, highlighting its importance as a solvent in organic chemistry and its derivation from biomass (Liu et al., 2020).
Nucleoside Synthesis
- Zhuk et al. (1977) developed a method for synthesizing tetrahydrofuryl derivatives of uracil and other bases using 2-acetoxytetrahydrofuran, contributing to nucleoside chemistry (Zhuk, Berzinya, Sherin, Kaulinya, & Giller, 1977).
properties
CAS RN |
10039-39-1 |
---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
(5-hexyloxolan-3-yl) acetate |
InChI |
InChI=1S/C12H22O3/c1-3-4-5-6-7-11-8-12(9-14-11)15-10(2)13/h11-12H,3-9H2,1-2H3 |
InChI Key |
IAJCTZJZXRAPDK-UHFFFAOYSA-N |
SMILES |
CCCCCCC1CC(CO1)OC(=O)C |
Canonical SMILES |
CCCCCCC1CC(CO1)OC(=O)C |
density |
0.952-0.961 |
Other CAS RN |
10039-39-1 |
physical_description |
Colourless liquid; Sweet floral-fruity aroma |
solubility |
Slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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